2-chloro-N-ethyl-6-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCNSHMBGFFZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310206 | |
| Record name | 2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502141-81-3 | |
| Record name | 2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-ethyl-6-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Chloro N Ethyl 6 Methylpyrimidin 4 Amine and Analogues
Evolution of Pyrimidine (B1678525) Synthesis Strategies
Historically, the synthesis of the pyrimidine ring involved methods that, while effective, often required strenuous conditions, long reaction times, and generated significant waste. sennosbiotech.com The development of new synthetic routes has been driven by the need for greater efficiency and diversity in the production of pyrimidine-based compounds for pharmaceutical screening. tandfonline.com Modern strategies emphasize atom economy, the use of safer reagents, and the reduction of energy consumption, aligning with the principles of green chemistry. rasayanjournal.co.insennosbiotech.com This evolution has led to the widespread adoption of techniques such as multicomponent reactions, the use of novel catalysts, and energy-efficient activation methods. benthamdirect.com
Green chemistry principles have become central to the modern synthesis of pyrimidine derivatives. rasayanjournal.co.in These approaches prioritize the reduction of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. sennosbiotech.combenthamdirect.com Key innovations include the use of biocatalysts, avoidance of traditional organic solvents, application of energy sources like microwaves and ultrasound, development of reusable catalysts, and the design of multicomponent reactions (MCRs) that maximize atom economy. rasayanjournal.co.innih.gov
The use of enzymes, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing nucleic acid derivatives. nih.gov Enzymes operate under mild conditions and can lead to improved regio-, stereo-, and enantioselectivity, often eliminating the need for complex protection and deprotection steps required in chemical synthesis. nih.gov
Nucleoside phosphorylases (NPs), in particular, have been successfully employed as biocatalysts. These enzymes catalyze the reversible phosphorolysis of nucleosides into a pentose (B10789219) 1-phosphate and the corresponding nucleobase. tandfonline.com This process can be harnessed in the reverse direction to synthesize novel nucleoside analogues by combining a sugar phosphate (B84403) with a modified pyrimidine base. tandfonline.com For instance, pyrimidine nucleoside phosphorylase (PyNP) from Thermus thermophilus has been used to create 4'-methylated nucleosides, demonstrating a biocatalytic route to modified pyrimidine structures. tandfonline.com The use of enzymes from thermophiles (heat-loving organisms) is particularly advantageous for industrial applications due to their inherent stability at high temperatures and in the presence of various chemicals. nih.gov
Table 1: Comparison of Synthetic Approaches for Nucleic Acid Derivatives
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Conditions | Often requires harsh conditions (e.g., organic solvents, hazard reagents). nih.gov | Mild operating conditions. nih.gov |
| Selectivity | May require numerous protection-deprotection steps. nih.gov | High regio-, stereo-, and enantioselectivity. nih.gov |
| By-products | Can lead to undesirable by-products and enantiomeric mixtures. nih.gov | Fewer by-products, leading to cleaner reactions. nih.gov |
| Environmental Impact | Less environmentally friendly. nih.gov | Considered an eco-friendly alternative. nih.gov |
A cornerstone of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. For pyrimidine synthesis, this has been achieved through solvent-free techniques like mechanochemistry (ball milling) and by using environmentally benign solvents like water. acs.orgacs.orgmdpi.com
Solvent-free, one-pot multicomponent approaches have been developed using the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea (B33335) (or thiourea) to form dihydropyrimidines. mdpi.com Planetary ball milling, a form of mechanochemistry, has been shown to produce 3,4-dihydropyrimidine derivatives in excellent yields (>98%) in short reaction times without the need for a catalyst or solvent. mdpi.com Another approach involves using a recyclable, heterogeneous catalyst like graphite (B72142) oxide under solvent-free reaction conditions (SFRC), which prevents metal contamination in the final product and simplifies workup. acs.orgresearchgate.net Similarly, nano ZnAl2O4 has been used as a reusable catalyst for the solvent-free synthesis of chromeno[2,3-d]pyrimidines by simple grinding at room temperature, with reactions completing in as little as two minutes. rsc.org
Microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. benthamdirect.comnih.gov These techniques can dramatically reduce reaction times, increase product yields, and improve purity by providing rapid and uniform heating. benthamdirect.comnih.govresearchgate.net
Microwave-assisted synthesis is based on the efficient heating of polar substances through dipolar polarization and ionic conduction. benthamdirect.com This method has been successfully applied to the Biginelli three-component cyclocondensation to create oxo- and thioxopyrimidines, achieving yields of 65–90% with significantly reduced reaction times compared to classical heating. tandfonline.com The synthesis of various bioactive pyrimidine scaffolds has been shown to be more efficient under microwave irradiation, which often allows for the use of recyclable solvents or even solvent-free conditions. benthamdirect.comnih.gov
Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which accelerates chemical reactions. nih.govorientjchem.org This technique has been employed to synthesize a wide range of pyrimidine derivatives, including 1,2,4-triazolo[1,5-a]pyrimidines and dihydropyrimidine-2-thiones. nih.govresearchgate.net Comparisons between conventional and sonochemical methods consistently show that ultrasound irradiation leads to shorter reaction times and higher yields. researchgate.netresearchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrimidine-2-thione Derivatives
| Compound | Conventional Time (h) | Conventional Yield (%) | Ultrasound Time (min) | Ultrasound Yield (%) |
| 3a | 5.5 | 65 | 20 | 82 |
| 3b | 6.0 | 55 | 22 | 78 |
| 3c | 6.0 | 54 | 22 | 80 |
| 3d | 5.5 | 58 | 24 | 76 |
| 3e | 6.0 | 60 | 26 | 78 |
| 3f | 6.0 | 61 | 24 | 75 |
| Data sourced from a study on the synthesis of dihydropyrimidine-2-thiones. researchgate.net |
The development of metal-free, heterogeneous, and reusable catalysts is a significant advancement in sustainable chemistry, as it mitigates issues of product contamination, catalyst cost, and environmental impact. acs.org
Graphite oxide has been utilized as a highly efficient, metal-free carbocatalyst for synthesizing pyrimidine derivatives under solvent-free conditions. acs.orgresearchgate.net Being heterogeneous, the catalyst is easily separated from the reaction mixture and can be reused for up to nine consecutive runs without a significant drop in its catalytic activity. acs.org Other metal-free approaches include using visible light for photo-oxidation in a tandem [3+3] annulation reaction, which avoids the need for transition-metal catalysts or strong bases. rsc.org
Heterogeneous catalysts, such as heteropolyacid-clay (HPA-Clay), have been developed for the Biginelli reaction. ichem.md These catalysts are created by immobilizing an active catalytic species on a solid support like clay, enhancing stability and allowing for easy recovery and reuse. ichem.md Similarly, nano-catalysts like nano ZnAl2O4 have shown high efficiency and reusability in the synthesis of pyrimidine derivatives. rsc.org The use of β-cyclodextrin, an inexpensive and non-toxic material, as a recyclable catalyst in aqueous media for pyrimidine synthesis further highlights the trend toward sustainable catalytic systems. mdpi.com
Table 3: Reusability of Graphite Oxide Catalyst in Pyrimidine Synthesis
| Run | Yield (%) |
| 1st | 94 |
| 3rd | 93 |
| 5th | 92 |
| 7th | 91 |
| 9th | 90 |
| Data reflects the synthesis of a pyrimidine derivative via a one-pot multicomponent reaction. acs.org |
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, thereby increasing efficiency, reducing waste, and simplifying procedures. ichem.md The Biginelli reaction, a classic three-component reaction first reported in 1893, is a prime example used for the synthesis of 3,4-dihydro-2(H)-pyrimidinones (DHPMs) and their thio-analogues. eurekaselect.comresearchgate.net
This one-pot acid-catalyzed cyclocondensation of a β-keto ester, an aldehyde, and urea has been modernized through green chemistry approaches. sennosbiotech.comeurekaselect.com These modifications include the use of various catalysts, alternative solvents like water or ionic liquids, and energy-efficient methods such as microwave or ultrasound irradiation to improve yields and reduce environmental impact. eurekaselect.comresearchgate.net MCRs are highly valued for their atom economy and their ability to quickly generate diverse libraries of compounds for drug discovery. The strategy has been extended to synthesize a wide array of fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, often under catalyst-free conditions in green solvents like magnetized deionized water. researchgate.netresearchgate.netrsc.org
Principles and Innovations in Green Chemistry for Pyrimidine Derivatization
Integration of Artificial Intelligence and Computational Modeling in Reaction Design
The design of synthetic routes for complex molecules like substituted pyrimidines is increasingly benefiting from the integration of artificial intelligence (AI) and computational modeling. spacefrontiers.org These technologies offer powerful tools for predicting reaction outcomes, optimizing conditions, and even discovering novel synthetic pathways.
Data-driven machine learning models, particularly quantitative structure-activity relationship (QSAR) models, have been developed for pyrimidine derivatives. mdpi.com These models can predict the biological activity of novel compounds, guiding synthetic efforts toward molecules with desired properties. mdpi.com For instance, a QSAR model for pyrimidine and uracil (B121893) compounds was successfully validated by synthesizing new derivatives and confirming their predicted antiproliferative activity. mdpi.com
Furthermore, quantum chemical methods like Density Functional Theory (DFT) are instrumental in understanding the molecular structure and reactivity of pyrimidine systems. nih.gov DFT calculations can determine optimized molecular geometries, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP), which provide insights into reactive sites and potential intermolecular interactions. nih.gov Such computational studies are crucial for rationalizing and predicting the regioselectivity observed in substitution reactions on the pyrimidine ring. researchgate.net
Interactive Table: Computational Tools in Pyrimidine Synthesis
| Computational Method | Application in Synthesis Design | Key Benefits | Relevant Research |
|---|---|---|---|
| Artificial Intelligence (AI) / Machine Learning | Retrosynthesis planning, reaction outcome prediction. | Accelerates route discovery, identifies novel pathways. | AI-driven retrosynthesis using GCN models. acs.org |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity of new derivatives. | Guides synthesis towards functionally active molecules. | Data-driven QSAR modeling for antiproliferative pyrimidines. mdpi.com |
| DFT (Density Functional Theory) | Calculating molecular geometries, orbital energies, and reactive sites. | Provides fundamental understanding of reactivity and selectivity. | DFT studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov |
Strategic Nucleophilic Substitution Reactions in Pyrimidine Synthesis
Nucleophilic aromatic substitution (S_NAr) is a fundamental and widely used strategy for the functionalization of pyrimidine rings. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it susceptible to attack by nucleophiles. bhu.ac.inslideshare.net Leaving groups such as halogens located at the C2, C4, and C6 positions are readily displaced by a variety of nucleophiles. bhu.ac.in This reactivity is central to building the complex substitution patterns found in many biologically active pyrimidines. nih.gov
Regioselectivity in Amination of Dihalogenated Pyrimidines
A key challenge and opportunity in the synthesis of substituted pyrimidines is controlling the regioselectivity of nucleophilic substitution reactions on polyhalogenated substrates. In the case of 2,4-dihalopyrimidines, the two halogen atoms exhibit different reactivities. The reaction with a nucleophile, such as an amine, generally leads to the selective displacement of the halogen at the C4 position. nih.govstackexchange.com
This preference is attributed to electronic factors; the intermediate formed from a nucleophilic attack at C4 can be stabilized by three resonance structures, delocalizing the negative charge over both ring nitrogens more effectively than the intermediate from a C2 attack. stackexchange.com Consequently, the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher on C4 than on C2, marking it as the more electrophilic site. stackexchange.com This principle is routinely exploited in synthetic sequences where, for example, the C4-chlorine of a 2,4-dichloropyrimidine (B19661) is selectively replaced with an amine, leaving the C2-chlorine available for subsequent transformations. nih.govnih.gov
While C4 selectivity is the general rule, methods have been developed to achieve C2-selective amination. These often involve modifying the substrate, for instance, by preparing 2-chloro-4-thiomethoxy analogues, which can then direct the amination exclusively to the C2 position. mit.edu
Interactive Table: Regioselectivity in Dihalopyrimidine Amination
| Pyrimidine Substrate | Nucleophile | Major Product Position | Rationale | Source(s) |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Amines | C4-Amino-2-chloropyrimidine | Greater stabilization of Meisenheimer intermediate | stackexchange.com, nih.gov |
| 2,4,6-Trichloropyrimidine | Amines | C4-Amino-2,6-dichloropyrimidine | C4 is the most activated position | nih.gov |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Amines / Thiols | C4-Substituted Product | C4 position is intrinsically more reactive | nih.gov |
| 2,4-Dichloropyrimidine (modified) | Amines | C2-Amino-4-substituted pyrimidine | Use of directing groups (e.g., 4-thiomethoxy) | mit.edu |
Selective Functionalization of Halogenated Pyrimidine Rings
Beyond classical S_NAr reactions, advanced methodologies have emerged for the highly selective functionalization of halogenated pyrimidine rings. These strategies provide access to analogues that are difficult to obtain through conventional means. nih.gov
One innovative approach is a deconstruction-reconstruction sequence. This method involves converting a pyrimidine into a pyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. researchgate.netnih.gov This intermediate can then be used in various heterocycle-forming reactions to reconstruct a new, functionalized ring system. nih.gov This strategy has been used to achieve net C-H functionalization at the C2 and C5 positions. nih.gov
Direct C-H functionalization represents another modern frontier, offering an alternative to pre-installed halogen leaving groups. researchgate.net While many Minisci-type reactions for C-C bond formation are biased towards the C4 position, new mechanism-based reagent designs have enabled C2-selective C-H amination of pyrimidines, showcasing high selectivity even with sensitive functional groups. researchgate.netnih.gov
Specific Synthetic Pathways to 2-chloro-N-ethyl-6-methylpyrimidin-4-amine and Structurally Related Pyrimidines
The synthesis of the target compound, This compound , can be achieved through several strategic pathways, primarily relying on the principles of nucleophilic substitution.
Preparation of this compound via Amination Reactions
The most direct and common route to This compound involves the regioselective amination of a corresponding dihalopyrimidine. The synthesis would logically start with 2,4-dichloro-6-methylpyrimidine (B20014).
Based on the established principles of regioselectivity, the C4 position of this starting material is significantly more reactive toward nucleophiles than the C2 position. stackexchange.comnih.gov Therefore, reacting 2,4-dichloro-6-methylpyrimidine with one equivalent of ethylamine (B1201723) under basic conditions is expected to result in the selective displacement of the C4-chloro group. This reaction yields the desired This compound , leaving the C2-chloro group intact for potential further derivatization. This type of selective substitution is a well-documented process in pyrimidine chemistry. nih.govgoogle.com For example, a similar reaction between 2-methyl-4,6-dichloropyrimidine and an amine nucleophile proceeds under the action of a base to generate the C4-aminated product. google.com
Introduction of N-Ethyl and Methyl Substituents through Alkylation or Derivatization
An alternative to direct amination with ethylamine involves building the pyrimidine ring from acyclic precursors that already contain the required substituents or introducing them via alkylation.
One strategy is a ring-forming condensation reaction. The classical Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com To synthesize the target structure, one could theoretically use ethyl acetoacetate (B1235776) (to provide the methyl group at C6 and the adjacent carbonyls) and N-ethylguanidine (to provide the N-ethylamino group at C4 and the other ring atoms). The resulting 2-amino-4-hydroxy-6-methylpyrimidine (B160893) derivative would then require subsequent chemical steps, including chlorination (e.g., with phosphorus oxychloride), to install the chlorine at the C2 position and yield the final product. bhu.ac.in
Another approach is the derivatization of a pre-formed pyrimidine ring. For example, one could start with 2-chloro-6-methylpyrimidin-4-amine. nih.govnih.gov This intermediate could then undergo N-alkylation using an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group onto the 4-amino substituent. However, such alkylation reactions can sometimes lead to mixtures of N-alkylated and N,N-dialkylated products and require careful control of reaction conditions.
Stepwise Syntheses Utilizing Pyrimidine Intermediates
Stepwise syntheses are paramount for building the molecular complexity required for highly active compounds. These strategies involve the sequential modification of a pyrimidine scaffold, offering chemists fine control over the final structure.
A powerful strategy for the synthesis of complex pyrimidine analogues involves the creation of an amide bond by coupling an amine with a pyrimidine-containing acid chloride. This classic transformation is a reliable method for forging a stable link between a pyrimidine core and a variety of side chains.
A notable example of this methodology is the synthesis of 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide, an analogue of the target compound. google.com The synthesis begins with a nucleophilic substitution reaction between ethyl 2-aminothiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine to form ethyl 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate. google.com This intermediate is then hydrolyzed to the corresponding carboxylic acid. google.com
The crucial step involves the activation of this carboxylic acid to an acid chloride. google.com This is typically achieved using a mild acylating agent such as oxalyl chloride, often in an inert solvent like dichloromethane (B109758) with a catalytic amount of dimethylformamide (DMF). google.com The resulting acid chloride is a highly reactive species, poised for reaction with an appropriate amine.
In the final step, the freshly prepared acid chloride is coupled with an amine, for instance, 2-chloro-6-methylaniline, to form the desired amide product. google.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The detailed steps and reagents are outlined in the table below.
Table 1: Synthesis of a 2-chloro-6-methylpyrimidine Analogue via Acid Chloride Formation and Amide Coupling A representative multi-step synthesis of a complex analogue.
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | Ethyl 2-aminothiazole-5-carboxylate, 2-Methyl-4,6-dichloropyrimidine | Sodium hydride, THF | Ethyl 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate | Nucleophilic Aromatic Substitution |
| 2 | Ethyl 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate | Sodium hydroxide, Methanol (B129727)/Water | 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid | Ester Hydrolysis |
| 3 | 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid | Oxalyl chloride, Dichloromethane, cat. DMF | 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carbonyl chloride | Acid Chloride Formation |
| 4 | 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carbonyl chloride, 2-Chloro-6-methylaniline | Sodium hydride, THF | 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide | Amide Coupling |
Data sourced from patent CN102161660A. google.com
For the construction of diverse libraries of pyrimidine analogues, sequential cross-coupling reactions are indispensable. These methods, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the stepwise introduction of different substituents onto the pyrimidine ring. mdpi.comnih.govchemistryworld.comresearchgate.net A common and effective strategy involves the use of protecting groups for reactive functionalities, such as amines, which are then removed in a final deprotection step. nih.govnih.gov
A general synthetic approach could start with a dihalopyrimidine, for example, 2,4-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the 4-position often allows for selective initial functionalization. nih.gov To install an N-ethyl group as in the target compound, a protected form of ethylamine, such as one bearing a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group, could be used in a nucleophilic substitution or a Buchwald-Hartwig amination reaction.
Following the introduction of the protected amino group at the 4-position, the remaining chlorine at the 2-position can be subjected to a second coupling reaction, for instance, a Suzuki-Miyaura coupling with a boronic acid to introduce an aryl or heteroaryl group. mdpi.comnih.gov This sequential approach provides access to a wide array of 2,4-disubstituted pyrimidine analogues.
The final step in this strategy is the removal of the protecting group from the amine. The choice of deprotection conditions is crucial and depends on the specific protecting group used. For a Boc group, acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, are typically employed. nih.gov For an Fmoc group, a base such as piperidine (B6355638) in DMF is used. nih.gov The development of new protecting groups and milder deprotection conditions, such as the oxidative removal of the dM-Dmoc group with sodium periodate, further expands the synthetic toolkit. nih.gov
Table 2: General Strategy for Sequential Coupling and Deprotection An illustrative pathway for the synthesis of 2-substituted-N-ethyl-6-methylpyrimidin-4-amine analogues.
| Step | Reaction Type | Substrate | Reagent(s) | Product | Purpose |
| 1 | Protection | Ethylamine | Boc Anhydride (Boc₂O) | N-Boc-ethylamine | Protection of the amine functionality. |
| 2 | Nucleophilic Substitution / Buchwald-Hartwig Amination | 2,4-Dichloro-6-methylpyrimidine | N-Boc-ethylamine, Base (e.g., DIPEA) | N-Boc-N-ethyl-2-chloro-6-methylpyrimidin-4-amine | Selective introduction of the protected N-ethylamino group at the C4 position. |
| 3 | Suzuki-Miyaura Coupling | N-Boc-N-ethyl-2-chloro-6-methylpyrimidin-4-amine | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | N-Boc-N-ethyl-2-aryl-6-methylpyrimidin-4-amine | Introduction of a diverse substituent at the C2 position. |
| 4 | Deprotection | N-Boc-N-ethyl-2-aryl-6-methylpyrimidin-4-amine | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 2-Aryl-N-ethyl-6-methylpyrimidin-4-amine | Removal of the protecting group to yield the final product. |
Chemical Reactivity, Transformation, and Derivatization Studies of 2 Chloro N Ethyl 6 Methylpyrimidin 4 Amine
Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core
The pyrimidine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the halogenated positions. The chlorine atom at the C2 position, flanked by two nitrogen atoms, is highly activated towards displacement by nucleophiles.
The chlorine atom at the C2 position of the pyrimidine core is the most electrophilic center and, therefore, the primary site for nucleophilic attack. This heightened reactivity is a consequence of the strong electron-withdrawing inductive effect of the two adjacent ring nitrogen atoms. Kinetic studies on related 2-chloropyrimidine (B141910) systems confirm that these substitution reactions are typically facile and proceed via a second-order mechanism, being first order in both the pyrimidine substrate and the nucleophile. zenodo.org
The general mechanism involves the addition of a nucleophile to the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. For instance, reactions are often faster in non-aqueous systems compared to partially aqueous environments. zenodo.org In polysubstituted pyrimidines, the position of substitution is governed by both electronic and steric factors. However, in 2-chloro-4-aminopyrimidine structures like the title compound, the C2-chloro position is significantly more active and prone to substitution than the amino group at C4. zenodo.orgresearchgate.net
Table 1: Factors Influencing Reactivity at the C2-Chloro Position
| Factor | Description | Impact on Reactivity |
| Electronic Effects | The C2 position is flanked by two electronegative nitrogen atoms. | Strongly activates the chlorine atom for nucleophilic displacement. |
| Nucleophile Strength | Stronger nucleophiles (e.g., alkoxides, primary amines) react more readily. | Increases the reaction rate. |
| Solvent Polarity | Reactions are often more facile in non-aqueous or polar aprotic solvents. zenodo.org | Can influence reaction rates and solubility of reactants. |
| Steric Hindrance | Bulky nucleophiles or substituents near the reaction site can slow the reaction. | May decrease the reaction rate or influence selectivity in multifunctional pyrimidines. researchgate.net |
One of the most synthetically valuable transformations of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine involves the nucleophilic displacement of the C2-chloride by various primary and secondary amines. This reaction provides a direct route to a wide array of 2,4-diaminopyrimidine (B92962) derivatives, which are important scaffolds in medicinal chemistry. The reaction proceeds readily by heating the chloropyrimidine with the desired amine, often in a suitable solvent and sometimes in the presence of a non-nucleophilic base to scavenge the HCl byproduct. researchgate.net
The utility of this reaction is demonstrated in the synthesis of diverse molecular libraries. For example, reacting the C2-chloro position with different amines allows for the systematic modification of the substituent at this position, enabling structure-activity relationship (SAR) studies. Studies on analogous 2-amino-4-chloro-6-methylpyrimidine (B145687) have shown that it reacts with a variety of primary and secondary amines to yield the corresponding 4-substituted amino derivatives. researchgate.net The choice of amine, from simple alkylamines to more complex anilines and heterocyclic amines, dictates the properties of the final product. researchgate.net This method is a cornerstone for preparing polysubstituted aminopyrimidines. researchgate.net
Table 2: Examples of Amine-Mediated Substitution Products
| Amine Nucleophile | Resulting Structure at C2 | Class of Product |
| Ammonia | -NH₂ | 2-amino-N-ethyl-6-methylpyrimidin-4-amine |
| Methylamine | -NHCH₃ | N²-methyl-N⁴-ethyl-6-methylpyrimidine-2,4-diamine |
| Piperidine (B6355638) | -N(CH₂)₅ | 2-(piperidin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine |
| Aniline | -NHPh | N²-phenyl-N⁴-ethyl-6-methylpyrimidine-2,4-diamine |
Transformations of the Amine Functionality
The N-ethylamino group at the C4 position, while less reactive than the C2-chloro group in substitution reactions, offers opportunities for further derivatization to modify the compound's structure and properties.
The secondary amine functionality of the N-ethylamino group can undergo various chemical transformations typical of amines. For instance, it can act as a nucleophile in reactions with electrophiles. Although a weaker nucleophile than a primary amine, it can be acylated by reaction with acyl chlorides or anhydrides to form corresponding amides. Similarly, it can be alkylated, for example, by reaction with haloalkanes. savemyexams.comdocbrown.info Such derivatization can lead to the formation of tertiary amines. savemyexams.com These reactions allow for the introduction of a wide range of functional groups, extending the molecular complexity and enabling the fine-tuning of its chemical properties.
The formation of a classical Schiff base, which contains an imine or azomethine group (–C=N–), typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). jetir.orgresearchgate.net The N-ethylamino group in this compound is a secondary amine, and therefore cannot form a stable, neutral Schiff base through this pathway, as it lacks the second proton on the nitrogen atom required for the elimination of water.
However, related pyrimidine compounds bearing a primary amine group are widely used in the synthesis of Schiff bases. nih.gov For example, a primary aminopyrimidine can react with an aldehyde or ketone, often under reflux with a catalytic amount of acid, to yield the corresponding pyrimidine Schiff base. nih.gov These imine derivatives are of significant interest due to their coordination chemistry and biological activities.
Reactions at the Methyl Group: Side-Chain Functionalization
The resulting carbanion is a potent nucleophile and can react with a variety of electrophiles, allowing for functionalization of the side chain. Common reactions include condensation with aldehydes and ketones (a Claisen-Schmidt type reaction), acylation with esters, and alkylation with alkyl halides. These transformations provide a pathway to introduce more complex side chains at the C6 position, such as styryl, keto, or extended alkyl groups, further diversifying the chemical space accessible from the parent compound. While specific studies on this compound are not detailed in the literature, the reactivity of the 6-methyl group on the pyrimidine core is a well-established principle for structural elaboration.
Oxidation and Reduction Chemistry of this compound and its Derivatives
The oxidation and reduction of this compound and its derivatives represent key transformations for introducing new functionalities and modifying the electronic properties of the pyrimidine core. While direct studies on this specific molecule are not extensively documented, the reactivity can be inferred from studies on analogous substituted pyrimidines and related chloro-heterocyclic systems.
Oxidation:
The nitrogen atoms within the pyrimidine ring are susceptible to oxidation, typically forming N-oxides. For instance, the oxidation of 2-chloropyridine (B119429) derivatives with oxidizing agents like peroxytrifluoroacetic acid can yield the corresponding N-oxides. rsc.org This suggests that this compound could undergo similar transformations to produce the corresponding 1-oxide or 3-oxide derivatives. The reaction of pentachloropyridine (B147404) and its 1-oxide with various primary amines, followed by oxidation, has been shown to produce nitroso-, nitro-, and amino-compounds. rsc.org
Furthermore, the exocyclic amino group can also be a site for oxidative reactions. Depending on the reagents and reaction conditions, this could lead to the formation of nitroso or nitro derivatives.
Reduction:
The reduction of substituted pyrimidines can proceed via several pathways, most notably through reductive dehalogenation or reduction of other functional groups. The chloro-substituent at the C2 position is a primary target for reductive removal. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the dehalogenation of chloropyrimidines.
In a related context, the reduction of nitro groups on the pyrimidine ring to amino groups is a well-established transformation. For example, 2-chloro-4-nitropyridine-N-oxide can be reduced to 2-chloro-4-aminopyridine using iron powder in the presence of a mineral acid. This indicates that if a nitro derivative of this compound were synthesized, it could be selectively reduced to an additional amino functionality.
The pyrimidine ring itself can also be reduced under certain conditions. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) has been shown to reduce the pyrimidine ring in ethyl 2-methylthio-pyrimidine-5-carboxylate to its 1,6-dihydropyrimidine derivative. researchgate.net
A summary of potential reduction reactions is presented in the interactive table below.
| Substrate (Analogous) | Reagent/Catalyst | Product |
| 2-Chloropyrimidine | Pd/C, H₂ | Pyrimidine |
| 2-Chloro-4-nitropyridine-N-oxide | Fe, HCl | 2-Chloro-4-aminopyridine |
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | Ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate researchgate.net |
Annulation and Cyclization Reactions to Form Fused Pyrimidine Systems
The presence of both a reactive chloro-substituent and a nucleophilic amino group makes this compound a valuable precursor for the synthesis of fused pyrimidine systems. These reactions, often involving intramolecular or intermolecular cyclizations, lead to the formation of bicyclic and polycyclic heteroaromatic compounds with diverse chemical and biological properties.
Intramolecular Cyclization:
By introducing a suitable functional group onto the N-ethyl side chain, intramolecular cyclization can be induced. For example, if the ethyl group were functionalized with a terminal nucleophile, an intramolecular SNAr reaction could occur where the nucleophile displaces the C2-chloro group, leading to the formation of a fused ring system.
Intermolecular Annulation:
This compound can react with bifunctional reagents to construct fused rings. For example, reaction with α,β-unsaturated carbonyl compounds or their equivalents could lead to the formation of pyrimido[1,2-a]pyrimidine derivatives through a Michael addition followed by cyclization and aromatization.
Research on related 4-aminopyrimidines has demonstrated various cyclization strategies. For instance, the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides has been shown to result in intramolecular SNAr cyclization, leading to the formation of fused N-methylmorpholine derivatives.
The following interactive table summarizes representative annulation and cyclization reactions of related aminopyrimidine systems.
| Pyrimidine Reactant | Co-reactant | Conditions | Fused Product |
| 6-Chloro-5-hydroxy-4-aminopyrimidine | 2-Dimethylaminoethyl chloride | Heat | N-Methylmorpholine fused pyrimidine |
| 2-Amino-4-chloro-pyrimidine | Substituted amines | Microwave, 120-140°C | Substituted 2,4-diaminopyrimidines nih.gov |
These examples highlight the versatility of the 2-chloro-4-aminopyrimidine scaffold in constructing complex heterocyclic systems, a potential that extends to this compound.
Structural Elucidation and Structure Activity Relationship Sar Investigations of 2 Chloro N Ethyl 6 Methylpyrimidin 4 Amine and Pyrimidine Analogues
Advanced Spectroscopic Characterization for Structural Confirmation
To unambiguously determine the chemical structure of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine and related compounds, a combination of advanced spectroscopic techniques is employed. High-resolution NMR provides detailed information about the atomic connectivity and spatial arrangement of atoms, while mass spectrometry confirms the molecular weight and offers clues about the molecule's stability and fragmentation pathways.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Conformational Analysis (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted pyrimidines. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecule's electronic environment and the connectivity of its atoms.
For this compound, specific resonances are expected for the ethyl, methyl, and pyrimidine (B1678525) ring protons and carbons. While experimental spectra for this exact molecule are not publicly available, predicted values can be inferred from analyses of closely related structures and established substituent effects on the pyrimidine ring. nih.govorganicchemistrydata.org
¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the different groups. The methyl group at position 6 (C6-CH₃) would appear as a singlet, typically in the aromatic methyl region (δ 2.0–2.5 ppm). The ethyl group attached to the amine at position 4 (-NH-CH₂CH₃) would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the terminal methyl protons (CH₃), due to spin-spin coupling. The methylene protons are expected to be downfield from the methyl protons. A single proton signal corresponding to the pyrimidine ring (H5) would likely appear as a singlet in the aromatic region. The N-H proton of the ethylamino group may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. Each unique carbon atom in the molecule will produce a distinct signal. The pyrimidine ring carbons are expected to resonate at the lower field (higher ppm) region of the spectrum due to their aromaticity and the influence of the electronegative nitrogen and chlorine atoms. The carbon attached to the chlorine atom (C2) is expected to be significantly downfield. The carbons of the ethyl and methyl substituents will appear at the higher field (lower ppm) end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2 | C | - | ~160-162 |
| 4 | C | - | ~162-164 |
| 5 | C-H | ~6.0-6.5 (s) | ~105-110 |
| 6 | C | - | ~168-172 |
| C6-CH₃ | C, H | ~2.2-2.4 (s) | ~23-25 |
| N4-H | H | ~5.0-7.0 (br s) | - |
| N4-CH₂CH₃ | C, H | ~3.3-3.6 (q) | ~40-43 |
| N4-CH₂CH₃ | C, H | ~1.1-1.3 (t) | ~14-16 |
Note: Values are estimates based on data for analogous structures. Actual values may vary. (s = singlet, q = quartet, t = triplet, br s = broad singlet).
Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these resonances by showing correlations between protons and carbons that are two or three bonds apart. nih.gov
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀ClN₃), the calculated molecular weight is approximately 171.63 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.
The fragmentation pattern is a molecular fingerprint that provides structural information. Key fragmentation pathways for this compound are predictable based on the functional groups present. libretexts.orgmiamioh.edu
Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecular ion is expected. Due to the presence of chlorine, this peak will be accompanied by an isotopic peak (M+2) that is approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
Alpha-Cleavage: A common fragmentation for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For the N-ethyl group, this could result in the loss of a methyl radical (•CH₃, mass 15) to form a stable iminium ion.
Loss of Ethylene (B1197577): Cleavage of the N-C bond of the ethyl group could lead to the loss of an ethylene molecule (C₂H₄, mass 28) via a rearrangement process.
Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation. A characteristic loss would be the elimination of a hydrogen cyanide (HCN) molecule or related fragments. The loss of the chlorine atom (Cl•, mass 35) is also a possible fragmentation pathway.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Plausible Fragment Identity | Fragment Lost |
|---|---|---|
| 171/173 | [M]⁺ (Molecular Ion) | - |
| 156/158 | [M - CH₃]⁺ | •CH₃ |
| 143/145 | [M - C₂H₄]⁺ | C₂H₄ |
| 136 | [M - Cl]⁺ | •Cl |
Note: m/z values correspond to the major isotope (³⁵Cl). The presence of ³⁷Cl results in corresponding M+2 peaks.
X-ray Crystallography and Solid-State Structural Analysis of Pyrimidine Derivatives
While a specific crystal structure for this compound is not publicly documented, analysis of closely related pyrimidine derivatives, such as 2-chloro-6-methylpyrimidin-4-amine, provides significant insight into the expected solid-state architecture. nih.govresearchgate.net X-ray crystallography reveals precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice.
Characterization of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking
The solid-state structure of pyrimidine derivatives is heavily influenced by non-covalent interactions, particularly hydrogen bonds and π-π stacking. scbt.comcymitquimica.com
Hydrogen Bonding: The amino group (-NH₂) or substituted amino group (-NHR) on the pyrimidine ring is a potent hydrogen bond donor, while the ring nitrogen atoms are effective hydrogen bond acceptors. In the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N-H···N hydrogen bonds, forming classic inversion dimers. nih.govresearchgate.net This R²₂(8) ring motif is a robust and common supramolecular synthon in aminopyrimidine structures. docbrown.info These dimers can then be further linked into more extensive one-, two-, or three-dimensional networks. The introduction of an N-ethyl group in the target compound would still allow for a primary N-H donor, suggesting that similar hydrogen bonding motifs would be preserved.
Crystal Packing and Polymorphism in Pyrimidine Structures
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov These different forms, or polymorphs, can have different physical properties. The existence of multiple hydrogen bond donors and acceptors, coupled with the potential for various π-stacking arrangements, makes polymorphism a common phenomenon in pyrimidine derivatives. Factors such as solvent of crystallization and temperature can influence which polymorph is formed. For a molecule like this compound, the flexibility of the ethyl group could introduce additional conformational possibilities, potentially leading to different packing arrangements and a higher likelihood of polymorphism.
Structure-Activity Relationship (SAR) Elucidation of Pyrimidine Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For pyrimidine derivatives, extensive SAR studies have been conducted, particularly in the context of kinase inhibition, where the pyrimidine core often mimics the adenine (B156593) ring of ATP to bind in the enzyme's active site. miamioh.edu
The biological activity of this compound itself is not widely reported, but SAR from analogous series allows for informed predictions about the role of each substituent.
The 2-Substituent: The chlorine atom at the C2 position is a versatile handle. It can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the synthesis of a wide array of 2-substituted derivatives. researchgate.net In some cases, a 2-chloro group can form a covalent bond with a cysteine residue in a protein active site, acting as a covalent inhibitor. researchgate.net More commonly in SAR, this position is substituted with various amine or aryl groups to probe interactions within the hinge region of a kinase.
The 4-Amino Group: The amino group at C4 is crucial, often forming one or more key hydrogen bonds with the "hinge" region of a kinase active site. organicchemistrydata.org The substitution on this amine, such as the ethyl group in the title compound, can be modified to access different pockets within the active site. SAR studies on 2,4-diaminopyrimidine (B92962) derivatives have shown that varying the substituent on the 4-amino group significantly impacts potency and selectivity. organicchemistrydata.org Small alkyl groups, cyclic amines, or substituted anilines at this position can enhance binding affinity.
The 6-Substituent: The methyl group at C6 occupies a region often referred to as the "selectivity pocket." Modifying this substituent can improve potency and, critically, selectivity against other kinases. Studies on thieno[2,3-d]pyrimidines have shown that increasing the size of the C6 substituent from a methyl to an ethyl group can enhance potency by orders of magnitude due to improved hydrophobic interactions within the active site.
Table 3: General Structure-Activity Relationship (SAR) for 2,4,6-Trisubstituted Pyrimidine Kinase Inhibitors
| Position | Substituent Type | General Impact on Activity | Rationale / Interaction |
|---|---|---|---|
| C2 | Small amines, anilines | Often essential for potency | Targets solvent-exposed regions or deep pockets. |
| C4 | -NH₂ or -NHR (R=small alkyl/aryl) | Crucial for hinge binding | Forms 1-2 key hydrogen bonds with the kinase hinge backbone. organicchemistrydata.org |
| C5 | Aryl or heteroaryl groups | Can significantly increase potency | Occupies the ribose pocket, makes additional contacts. |
| C6 | Small alkyl, alkoxy, or aryl groups | Modulates potency and selectivity | Interacts with the selectivity pocket or gatekeeper residue. |
This table summarizes general trends observed in the literature for pyrimidine-based kinase inhibitors.
Based on these general principles, the this compound scaffold presents a valuable starting point for the development of biologically active molecules. The 4-N-ethylamino group is poised for hinge-binding interactions, the 6-methyl group can provide favorable interactions in a hydrophobic pocket, and the 2-chloro position serves as a key site for synthetic elaboration to optimize potency and selectivity.
Influence of Substituent Position on Pyrimidine Core Activity
The specific placement of substituents on the pyrimidine ring is a critical determinant of the biological activity of its derivatives. nih.govresearchgate.net The electron-deficient nature of the pyrimidine ring, which is analogous to pyridine (B92270) and nitro- or dinitrobenzene, makes positions 2, 4, and 6 susceptible to nucleophilic substitution, while position 5 is more prone to electrophilic substitution. wikipedia.org This inherent reactivity guides the synthesis of targeted derivatives and significantly influences their interactions with biological targets. wikipedia.org
The biological effects of substituted pyrimidines are profoundly influenced by the location of these groups. For instance, in a series of pyrimidine derivatives, the nature and position of substituents dictate their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net Studies have shown that the introduction of different functional groups at various positions on the pyrimidine scaffold can either enhance or diminish the molecule's therapeutic efficacy. nih.gov
For example, in the context of antiviral research, moving a substituent from one position to another can drastically alter the compound's activity. A study on acyclic fleximer analogues of pyrimidines revealed that a compound with a hydrogen atom at the 2-position showed a significant decrease in activity against the Ebola virus compared to its counterpart with a different substituent at the same position. mdpi.com Furthermore, compounds featuring only an amino group at either the 2- or 4-position were found to be inactive. mdpi.com This highlights the critical role of substituent placement in modulating biological responses.
The electronic properties of the pyrimidine ring are also heavily influenced by substituent positioning. The substitution of a chlorine atom with an electron-donating alkylamino group can deactivate another chlorine atom at a different position, making subsequent substitutions more challenging. researchgate.net Conversely, the presence of electron-withdrawing substituents can facilitate further reactions. researchgate.net This interplay of electronic effects based on substituent location is a key factor in the design and synthesis of pyrimidine-based compounds with desired biological activities.
The following table summarizes the influence of substituent position on the reactivity of the pyrimidine core:
| Position on Pyrimidine Ring | Chemical Reactivity | Impact on Biological Activity |
|---|---|---|
| 2, 4, and 6 | Electron-deficient; susceptible to nucleophilic substitution. wikipedia.org | Substitution at these positions is crucial for modulating interactions with biological targets and can significantly alter therapeutic efficacy. nih.govresearchgate.netmdpi.com |
| 5 | Less electron-deficient; more favorable for electrophilic substitution. wikipedia.org | Substituents at this position are generally stable and can influence the overall electronic and steric properties of the molecule. wikipedia.org |
Role of the N-Ethyl and Methyl Groups in Modulating Biological Interactions
The N-ethyl and methyl groups attached to the pyrimidine scaffold play significant roles in modulating the biological interactions of this compound and its analogs. researchgate.net These small alkyl groups can influence the molecule's lipophilicity, steric profile, and ability to form crucial interactions with biological macromolecules. researchgate.net
The methyl group, in particular, has been shown to have a notable impact on the biological activity of pyrimidine derivatives. In some instances, the presence of a methyl group can enhance anticancer activity. mdpi.com For example, a comparative study of pyrazolone (B3327878) derivatives revealed that those containing a methyl group on the pyrimidine ring exhibited greater anticancer action than those with a phenyl group. mdpi.com The methyl group's influence can also extend to interactions with DNA, where it can affect the local DNA structure. nih.gov
The following table provides examples of the influence of methyl and ethyl groups on the biological activity of pyrimidine derivatives:
| Group | Observed Effect | Reference |
|---|---|---|
| Methyl | Enhanced anticancer activity in pyrazolone derivatives. mdpi.com | mdpi.com |
| Methyl | Influences local DNA structure. nih.gov | nih.gov |
| Ethyl | A 5-ethyl modification on uracil (B121893) significantly increased transcription efficiency. nih.gov | nih.gov |
Contribution of the Chlorine Atom to Molecular Activity and Target Binding
The chlorine atom at the 2-position of this compound is a key functional group that significantly contributes to its molecular activity and ability to bind to biological targets. Halogen atoms, like chlorine, are known to participate in various non-covalent interactions, including halogen bonding, which can be crucial for ligand-receptor recognition and binding affinity.
The presence of a chlorine atom on a pyrimidine ring can influence the molecule's electronic properties and reactivity. In many cases, the chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives. nih.gov This chemical reactivity is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.
From a biological standpoint, the chlorine atom can directly interact with the active site of a target protein. For instance, in studies of FTO (fat mass and obesity-associated protein) inhibitors, it was found that a chlorine atom was crucial for the binding of small molecules to the protein. researchgate.net The substitution of a chlorine atom can also dramatically affect the biological activity of a compound. For example, in a series of pyridine derivatives, a compound with a chlorine atom exhibited a significantly lower IC50 value (indicating higher potency) against a cancer cell line compared to a similar compound with a different halogen. nih.gov
The following table highlights the role of the chlorine atom in molecular interactions and activity:
| Interaction/Effect | Description | Significance |
|---|---|---|
| Halogen Bonding | A non-covalent interaction where the chlorine atom acts as an electrophilic region, interacting with a nucleophilic site on the target. | Contributes to the stability and specificity of the ligand-target complex. |
| Leaving Group | Facilitates nucleophilic substitution reactions for the synthesis of new derivatives. nih.gov | Enables the exploration of a wider chemical space in drug discovery. |
| Modulation of Biological Activity | The presence and position of the chlorine atom can significantly alter the potency and efficacy of the compound. nih.gov | A key factor in optimizing the pharmacological profile of a drug candidate. |
Positional Effects of Functional Groups on Receptor Inhibition and Enzyme Binding
Structure-activity relationship (SAR) studies have consistently demonstrated that even minor changes in the position of a functional group can lead to significant differences in biological activity. nih.gov For example, the inhibitory potency of pyrimidine derivatives against various enzymes, such as kinases, is highly dependent on the substitution pattern. nih.gov The introduction of small hydrophobic groups at specific positions can enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov
In the context of enzyme inhibition, the position of substituents can influence the type and strength of interactions formed within the active site. For instance, a study on pyrimidine derivatives as inhibitors of metabolic enzymes showed that the position of a methoxy (B1213986) group had a significant effect on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The potency of these compounds varied depending on whether the methoxy group was present and where it was located on the pyrimidine ring. researchgate.net
The following table provides examples of how the positional effects of functional groups influence enzyme and receptor interactions:
| Target Class | Positional Effect | Example |
|---|---|---|
| Kinases | Small hydrophobic groups at position 3 of pyrazolo[1,5-a]pyrimidines enhance binding to the ATP pocket. nih.gov | Leads to more potent kinase inhibition. nih.gov |
| Metabolic Enzymes (AChE, BChE) | The position of a methoxy group on the pyrimidine ring affects inhibitory potency. researchgate.net | Demonstrates the importance of substituent placement for enzyme inhibition. researchgate.net |
| Fat Mass and Obesity-Associated Protein (FTO) | A chlorine atom was found to be crucial for the binding of small molecule inhibitors to FTO. researchgate.net | Highlights the role of specific atoms in target binding. researchgate.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine. These methods offer a microscopic view of the molecule's behavior.
Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of chemical compounds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other species. A smaller energy gap (ΔE) between the HOMO and LUMO suggests a higher propensity for electronic transitions, which can facilitate charge transfer and enhance molecular polarizability. researchgate.net
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the study of compounds like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and energy. researchgate.net These calculations can be performed in the gas phase for geometry optimization and infrared (IR) spectra, while solvent effects can be incorporated for simulating properties like NMR spectra. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, might interact with a biological target.
Analysis of Binding Modes and Key Interaction Sites
Molecular docking studies reveal the specific ways in in which a ligand can bind to a receptor's active site. For instance, in studies of related compounds, hydrogen bonds have been identified as crucial interactions. For example, docking studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with the COVID-19 main protease (6LU7) showed the formation of multiple hydrogen bonds with key residues like GLU166, LEU141, CYS145, and GLY143. researchgate.net The specific amino acid residues involved in these interactions are critical for the stability of the ligand-protein complex.
Prediction of Binding Affinity and Inhibition Mechanisms
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. Lower (more negative) scores generally indicate a stronger binding affinity. For example, docking scores for some compounds against various protein targets have been reported in ranges from -5.4 to -8.1 kcal/mol. researchgate.net These scores help in ranking potential inhibitors. The mechanism of inhibition can also be inferred from docking results. For instance, if a compound binds to the same site as a known substrate, it may act as a competitive inhibitor. Some inhibitors have shown atypical mechanisms where their binding is enhanced by the presence of other molecules like ADP. semanticscholar.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can be used to study the conformational changes that occur upon ligand binding and to assess the stability of the predicted binding modes from docking studies. These simulations provide a more realistic representation of the interactions in a physiological environment.
In Silico Screening and Virtual Library Design for Pyrimidine-Based Scaffolds
In silico screening and the design of virtual libraries are fundamental computational strategies in modern drug discovery. These methods allow for the rapid evaluation of vast numbers of compounds against biological targets, saving time and resources compared to traditional high-throughput screening. For pyrimidine-based scaffolds like this compound, these techniques are instrumental in identifying potential protein targets and optimizing molecular structures for enhanced binding affinity and selectivity.
Molecular Docking and Virtual Screening:
Molecular docking is a key in silico tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. wisdomlib.org For pyrimidine (B1678525) derivatives, docking studies have been extensively used to explore their potential as inhibitors of various enzymes, such as kinases, which are often implicated in cancer. acs.orgnih.govrsc.org For example, studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to adenine (B156593), show they can effectively bind to the ATP-binding site of kinases. nih.govrsc.org Similarly, docking simulations of pyridinyl-pyrimidine candidates against the EGFR enzyme have helped to rationalize their antiproliferative activity by identifying key hydrogen bonds and hydrophobic interactions within the active site. researchgate.net While specific docking studies on this compound are not widely published, the methodologies are directly applicable to predict its interactions with a range of kinases and other targets.
In silico screening of pyrimidine derivatives has identified compounds with potent activity against various cancer cell lines. mdpi.comnih.govmdpi.com These computational approaches often precede synthesis and in vitro testing, helping to prioritize which compounds to pursue. wisdomlib.org For instance, a study on 2-amino-4-chloro-pyrimidine derivatives used molecular docking to evaluate their potential against the main protease of SARS-CoV-2, with some derivatives showing high binding energy scores. nih.gov
Virtual Library Design:
Building on the pyrimidine scaffold, virtual libraries containing thousands or even millions of theoretical compounds can be generated by adding various substituents at different positions. These libraries can then be screened virtually against one or more targets. This approach was used to design a library based on aminopyrimidine inhibitors, leading to the identification of compounds that inhibit understudied kinases involved in neurodegeneration. acs.org The design process often involves mixing and matching side chains from known inhibitors to create novel combinations. acs.org The pyrimidine core is an ideal scaffold for such libraries due to its synthetic tractability and its presence in many approved drugs. acs.org
The table below summarizes representative findings from in silico studies on various pyrimidine derivatives, illustrating the types of data generated through these computational methods.
| Pyrimidine Derivative Class | Target Protein | Key In Silico Finding | Reference |
|---|---|---|---|
| Pyrimidinethione | EGFR | Best docking score compared to doxorubicin, showing H-bonding and hydrophobic interactions. | researchgate.net |
| Indazol-Pyrimidine | VEGFR | Demonstrated promising suppression power and stability in MD simulations. | mdpi.com |
| 2-amino-4-chloro-pyrimidine | SARS-CoV-2 Mpro | Compound 6 showed the highest binding energy score of -8.12 kcal/mol. | nih.gov |
| Aminopyrimidine Analogs | AURKB, JAK2, NUAK1 | Library screening identified potent inhibitors for understudied kinases. | acs.org |
| Pyrazolo[3,4-d]pyrimidine | SRC Family Kinases | Identified as potent ATP-competitive inhibitors. | nih.gov |
| Diaminopyrimidine | Focal Adhesion Kinase (FAK) | Compound A12 showed favorable stability and weak inhibitory activity on CYP isoforms. | rsc.org |
Application of Machine Learning and Artificial Intelligence in Predictive Pyrimidine Chemistry
Quantitative Structure-Activity Relationship (QSAR):
QSAR models establish a mathematical relationship between the structural features of a set of compounds and their biological activity. ijcit.com Machine learning algorithms, such as multiple linear regression (MLR) and artificial neural networks (ANN), are frequently used to build robust QSAR models. ijcit.comnih.govtandfonline.com For pyrimidine derivatives, QSAR studies have successfully predicted their anticancer activity against targets like VEGFR-2. nih.gov In one such study, both MLR and ANN models showed strong predictive performance, with the ANN model demonstrating superior accuracy. nih.gov These models help researchers understand which structural properties are crucial for activity and allow for the virtual design of more potent compounds. ijcit.com
Predictive Toxicology and ADMET Profiling:
The performance of various machine learning models in predicting the activity of pyrimidine derivatives is summarized in the table below.
| ML Model | Application (Pyrimidine Derivatives) | Performance Metric (R²) | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | QSAR for VEGFR-2 Inhibition | 0.889 | nih.gov |
| Artificial Neural Network (ANN) | QSAR for VEGFR-2 Inhibition | 0.998 | nih.gov |
| Multiple Linear Regression (MLR) | QSAR for JAK3 Inhibition | 0.89 | tandfonline.com |
| Artificial Neural Network (ANN) | QSAR for JAK3 Inhibition | 0.95 | tandfonline.com |
Advanced Research Applications in Chemical and Biological Sciences
Utilization as Key Synthetic Intermediates for Complex Organic Molecules
The strategic placement of a chlorine atom at the 2-position of the pyrimidine (B1678525) ring renders 2-chloro-N-ethyl-6-methylpyrimidin-4-amine an excellent substrate for nucleophilic substitution reactions. This reactivity is the foundation of its utility as a key synthetic intermediate. The chlorine atom can be readily displaced by a wide variety of nucleophiles, including amines, thiols, and alcohols, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex organic molecules.
For instance, the related compound, 2-amino-4-chloro-6-methylpyrimidine (B145687), serves as a precursor in the synthesis of various derivatives with potential medicinal applications through reactions with primary and secondary amines. This highlights the general synthetic strategy where the chloro-pyrimidine core acts as an electrophilic partner. In a similar vein, this compound offers a platform to create elaborate structures. The N-ethyl group can influence the compound's solubility and steric profile, which can be advantageous in directing subsequent reactions or modulating the properties of the final product. The synthesis of complex thiazole (B1198619) carboxamides, for example, has been shown to start from related chloromethylpyrimidine structures, demonstrating a pathway where such compounds are crucial for building molecules with potential biological activity. google.com
Development of Chemical Probes and Ligands for Investigating Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways. The pyrimidine core of this compound provides a robust scaffold for the development of such probes. By systematically modifying the structure—for example, by replacing the chlorine atom with fluorescent tags, biotin (B1667282) moieties, or photoaffinity labels—researchers can design molecules capable of selectively interacting with specific proteins or other biomolecules.
The development of ligands for investigating biological pathways often relies on the core structure's ability to be synthetically elaborated. The reactivity of the chlorine atom is again key, allowing conjugation to other molecular fragments that can bind to a target of interest. While direct examples for this compound are not extensively documented, the principle is well-established for similar pyrimidine derivatives. These molecules can be used to map protein-ligand interactions, identify new drug targets, and elucidate the mechanisms of cellular signaling cascades.
Scaffold for Rational Design of Novel Chemical Entities in Drug Discovery Research
The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are known to interact with multiple biological targets. The pyrimidine ring is a classic example of such a scaffold, and this compound represents a valuable starting point for the rational design of new therapeutic agents.
Design of Compounds Targeting Specific Enzymes and Receptors
The functional groups on this compound can be tailored to achieve specific interactions with the binding sites of enzymes and receptors. The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The methyl and ethyl groups provide hydrophobic pockets for interaction.
Research on related pyrimidine structures has shown their potential in targeting a range of enzymes. For example, derivatives of 2-amino-4-chloro-6-methylpyrimidine have been investigated for their ability to interact with adrenoceptors. researchgate.net Similarly, the core of this compound can be used to design inhibitors for kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The chlorine atom can be replaced with larger, more complex side chains designed to fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity.
Exploration of Pyrimidine Hybrids and Conjugates
Creating hybrid molecules by combining the pyrimidine scaffold with other pharmacologically active moieties is a powerful strategy in drug discovery. This approach can lead to compounds with improved efficacy, better selectivity, or novel mechanisms of action. The versatile reactivity of this compound makes it an ideal candidate for creating such hybrids.
For instance, it can be conjugated with other heterocyclic systems known for their biological activity, such as thiazoles or pyridines. A patent describes the preparation of a complex thiazolecarboxamide derivative starting from a related chloromethylpyrimidine, indicating the feasibility of creating such hybrid structures. google.com These hybrid molecules can be designed to interact with multiple targets simultaneously or to combine the therapeutic effects of two different drug classes into a single molecule.
Mechanistic Studies of Biological Interactions at the Molecular Level
Understanding how a molecule interacts with its biological target is crucial for optimizing its therapeutic properties. The structure of this compound allows for its use in detailed mechanistic studies. By synthesizing a series of analogues with systematic modifications to its structure, researchers can perform structure-activity relationship (SAR) studies.
These studies can reveal which functional groups are essential for binding and activity. For example, by replacing the N-ethyl group with other alkyl chains of varying lengths, one can probe the size and nature of the hydrophobic pocket in the target's binding site. Similarly, replacing the chlorine atom with different halogens or other functional groups can provide insights into the importance of electronic and steric effects for biological activity. While specific SAR studies on this compound are not widely published, the principles are broadly applied in medicinal chemistry programs based on pyrimidine scaffolds.
Environmental Transformation and Degradation Studies of Pyrimidine Derivatives Academic Focus
Identification of Chemical and Photochemical Degradation Pathways
The degradation of a chemical compound in the environment can occur through abiotic processes such as hydrolysis and photolysis. For 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, these processes are likely to play a significant role in its transformation.
Hydrolysis: The pyrimidine (B1678525) ring, particularly when substituted with electron-withdrawing groups like chlorine, can be susceptible to hydrolysis. The chlorine atom at the C2 position is expected to be the primary site for nucleophilic substitution by a hydroxyl group, leading to the formation of 2-hydroxy-N-ethyl-6-methylpyrimidin-4-amine. The rate of this hydrolysis is dependent on pH and temperature. Studies on other chloropyrimidines have shown that such hydrolysis reactions can occur under both acidic and alkaline conditions. rsc.org It is also possible, though likely to a lesser extent, that the amino group at the C4 position could undergo hydrolysis, although this is generally less favored than the displacement of a halogen. acs.org
Photolysis: Photochemical degradation is initiated by the absorption of light, which can lead to the cleavage of chemical bonds. The pyrimidine ring can absorb UV radiation, and this energy can induce the homolytic cleavage of the carbon-chlorine bond, generating a pyrimidinyl radical. This reactive intermediate can then undergo various reactions, including hydrogen abstraction from the surrounding medium to form N-ethyl-6-methylpyrimidin-4-amine, or reaction with oxygen to form hydroxylated products. The presence of photosensitizing agents in the environment, such as humic acids in water and soil, can accelerate the rate of photolysis. Studies on other herbicides have demonstrated that moisture content can significantly affect photolytic degradation rates in soil. nih.gov For instance, the photolysis of the herbicide pyraclonil (B1679897) in aqueous solution leads to a variety of transformation products through mechanisms like C-N bond cleavage and hydroxylation. nih.gov
Potential Abiotic Degradation Products of this compound
| Precursor Compound | Degradation Process | Potential Product |
| This compound | Hydrolysis | 2-hydroxy-N-ethyl-6-methylpyrimidin-4-amine |
| This compound | Photolytic Dechlorination | N-ethyl-6-methylpyrimidin-4-amine |
| This compound | Photolytic Hydroxylation | Hydroxylated isomers of this compound |
Investigation of Metabolic Transformation in Environmental and Biological Systems
Microbial metabolism is a primary driver of the degradation of organic compounds in soil and aquatic environments. The structural features of this compound, specifically the N-ethyl group and the chlorinated pyrimidine ring, suggest several potential metabolic pathways.
N-Dealkylation: A common metabolic pathway for N-alkylated amines is N-dealkylation, where the ethyl group is removed from the amino function at the C4 position. This would result in the formation of 2-chloro-6-methylpyrimidin-4-amine. This reaction is typically catalyzed by monooxygenase enzymes found in various soil microorganisms. Studies on the microbial degradation of n-alkyl-substituted cycloalkanes have shown that the length of the alkyl chain can influence the degradation pathway. nih.gov
Dehalogenation: Similar to abiotic degradation, microbial enzymes can also catalyze the removal of the chlorine atom from the pyrimidine ring. This reductive or hydrolytic dehalogenation would lead to the formation of N-ethyl-6-methylpyrimidin-4-amine or 2-hydroxy-N-ethyl-6-methylpyrimidin-4-amine, respectively.
Ring Cleavage: Following initial transformations, the pyrimidine ring itself can be cleaved by microbial enzymes. Pyrimidine catabolism ultimately breaks down the ring structure into simpler molecules like carbon dioxide, ammonia, and beta-alanine. wikipedia.org This complete mineralization is a crucial step in preventing the long-term persistence of the compound and its transformation products in the environment. The metabolism of pyrimidines is a fundamental process in many organisms, including plants and microbes. researchgate.netepa.gov
Potential Metabolic Transformation Products of this compound
| Precursor Compound | Metabolic Process | Potential Product |
| This compound | N-Dealkylation | 2-chloro-6-methylpyrimidin-4-amine |
| This compound | Microbial Dehalogenation | N-ethyl-6-methylpyrimidin-4-amine |
| This compound | Microbial Hydrolysis | 2-hydroxy-N-ethyl-6-methylpyrimidin-4-amine |
| Pyrimidine Ring | Ring Cleavage | Simpler organic acids, CO₂, NH₃ |
Advanced Analytical Methodologies for Tracing Environmental Fate
To understand the environmental fate of this compound and its transformation products, robust analytical methods are required. These methods must be capable of detecting and quantifying the parent compound and its various metabolites at low concentrations in complex matrices like soil and water. researchgate.net
Application of Advanced Chromatographic Techniques for Metabolite Separation
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of pyrimidine derivatives and their metabolites. creative-proteomics.com Reversed-phase HPLC, using a C18 column, is often the method of choice. A gradient elution with a mobile phase consisting of a mixture of water (often acidified with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of compounds with a range of polarities. This is crucial for separating the parent compound from its more polar hydroxylated and dealkylated metabolites.
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and semi-volatile compounds. While the parent compound this compound may be amenable to GC analysis, its more polar metabolites might require derivatization to increase their volatility and improve their chromatographic behavior. GC is often used for the analysis of pesticides and their degradation products in environmental samples. scielo.brusgs.govresearchgate.net
Mass Spectrometric Identification of Transformation Products
Mass Spectrometry (MS): When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry provides sensitive and selective detection, as well as structural information for the identification of unknown transformation products.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique for the analysis of pesticides and their metabolites in environmental matrices. usgs.govresearchgate.netnih.gov It allows for the selection of a specific parent ion and the monitoring of its characteristic fragment ions, which significantly reduces matrix interference and enhances confidence in compound identification. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. creative-proteomics.comlcms.cz
GC-MS: Gas chromatography-mass spectrometry is a well-established technique for the identification of environmental contaminants. The mass spectra obtained from electron ionization (EI) can be compared with spectral libraries for compound identification. For novel transformation products not present in libraries, detailed fragmentation analysis is necessary to elucidate their structure.
Commonly Used Analytical Techniques for Pyrimidine Derivatives
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of parent compound and polar metabolites. |
| Gas Chromatography (GC) | Analysis of volatile and semi-volatile compounds, may require derivatization for polar metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification and identification of transformation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile transformation products. |
Emerging Research Directions and Unaddressed Challenges
Exploration of Novel Derivatization Strategies for Enhanced Selectivity
The functional groups of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine offer multiple handles for chemical modification to generate libraries of new compounds for structure-activity relationship (SAR) studies. Key opportunities lie in the selective reaction of the C2-chloro and C4-N-ethylamino groups.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. youtube.com Research into SNAr reactions with a diverse range of amines, alcohols, and thiols could yield novel derivatives. The regioselectivity of such reactions on polysubstituted pyrimidines can be complex and is sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com Computational studies can help predict the most likely site of attack. wuxiapptec.com
Cross-Coupling Reactions: Modern palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Applying these methods to the C2-Cl position would allow for the introduction of aryl, alkyl, and alkynyl groups, significantly diversifying the core structure.
Deconstruction-Reconstruction Strategies: A truly innovative and underexplored approach is the "deconstruction-reconstruction" of the pyrimidine (B1678525) ring itself. nih.govresearchgate.netrepec.org This strategy involves transforming the pyrimidine into a reactive intermediate, such as an iminoenamine, which can then be recyclized with different partners to form new pyrimidines or even entirely different heterocycles like pyrazoles and 1,2-oxazoles. nih.gov Applying this to this compound could generate analogues that are inaccessible through traditional methods. researchgate.net
A summary of potential derivatization strategies is presented in Table 1.
Table 1: Potential Derivatization Strategies
| Strategy | Reactive Site | Potential Reagents/Catalysts | Resulting Structures |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl | Amines, Alcohols, Thiols | 2-amino/alkoxy/thio-substituted pyrimidines |
| Suzuki Coupling | C2-Cl | Boronic acids / Pd catalyst | 2-aryl/vinyl-substituted pyrimidines |
| Buchwald-Hartwig Amination | C2-Cl | Amines / Pd catalyst | 2-amino-substituted pyrimidines |
| Deconstruction-Reconstruction | Pyrimidine Ring | Aniline, Tf2O, then various nucleophiles | Diversified pyrimidines, Pyrazoles, 1,2-Oxazoles |
Development of Highly Sustainable and Atom-Economical Synthesis Routes
Traditional chemical syntheses are often criticized for their use of hazardous materials and poor atom economy. rasayanjournal.co.in Green chemistry principles offer a framework for developing more environmentally benign and efficient synthetic routes. rasayanjournal.co.innih.gov
The synthesis of substituted pyrimidines can be reimagined using several green strategies:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.injmaterenvironsci.com The Biginelli and related reactions are classic examples used for pyrimidine synthesis. researchgate.net Developing an MCR for this compound or its precursors would significantly improve efficiency.
Catalysis: The use of reusable, non-toxic catalysts can replace stoichiometric reagents. rasayanjournal.co.in For instance, nickel(II) pincer complexes have been used for the sustainable synthesis of pyrimidines from alcohols. acs.org Similarly, iridium-catalyzed multicomponent synthesis from alcohols and amidines has been shown to be a versatile and sustainable method. organic-chemistry.org
Green Solvents and Conditions: Replacing volatile organic compounds with greener solvents like water or ionic liquids, or performing reactions under solvent-free conditions (e.g., ball milling), can dramatically reduce environmental impact. rasayanjournal.co.innih.govjmaterenvironsci.com
A key metric for evaluating the "greenness" of a reaction is atom economy , which measures the efficiency of incorporating reactant atoms into the final product. nih.govwikipedia.orgacs.org Addition and cycloaddition reactions are inherently 100% atom-economical. nih.gov Synthetic strategies for pyrimidines should be designed to maximize this metric, alongside reaction mass efficiency and yield economy. researchgate.net
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
Understanding reaction mechanisms is crucial for optimizing conditions and improving yields. Traditional offline analysis can miss transient intermediates and provides limited kinetic data. Real-time reaction monitoring using advanced spectroscopic techniques offers a window into the reaction as it happens. magritek.com
For the synthesis of pyrimidines, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. magritek.comnih.govnih.gov Recent advances in ultrafast 2D NMR allow for the dynamic analysis of complex organic reactions, enabling the identification and characterization of short-lived intermediates and the quantification of their formation kinetics. nih.govnih.gov A study on alkylpyrimidine formation successfully used real-time 2D NMR to confirm postulated intermediates and even reveal previously undetected ones. nih.govnih.gov FlowNMR is another excellent technique for non-invasive, real-time monitoring that avoids many limitations of other methods. rsc.org Applying these techniques to the synthesis of this compound could provide invaluable mechanistic insights, leading to a more controlled and efficient process. rsc.org
Refinement of Computational Methodologies for Accurate Predictive Modeling of Reactivity and SAR
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving time and resources. scirp.org For pyrimidine derivatives, two key areas are Quantitative Structure-Activity Relationship (QSAR) modeling and quantum mechanics (QM) calculations.
QSAR Models: QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgnih.gov These models can predict the activity of unsynthesized compounds, guiding chemists to prioritize the most promising structures. scirp.org QSAR models have been successfully developed for various pyrimidine derivatives to predict activities like anticancer and anti-inflammatory effects. scirp.orgnih.govnih.gov By employing techniques like multiple linear regression (MLR) and artificial neural networks (ANN), researchers can build robust predictive models. nih.govtandfonline.com For example, in one study, an ANN model for pyrimidine inhibitors of VEGFR-2 showed a superior correlation coefficient (R² = 0.998) compared to the MLR model (R² = 0.889). nih.gov
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate electronic properties to predict reactivity. For instance, QM analysis of 2-MeSO₂-4-chloropyrimidine explained the observed regioselectivity in SNAr reactions by calculating the energy barriers for attack at different positions. wuxiapptec.com Such calculations for this compound could predict its reactivity towards various nucleophiles and guide derivatization strategies.
Table 2: Application of Computational Methods to Pyrimidine Research
| Computational Method | Application | Key Insights |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity (e.g., anticancer, anti-inflammatory) | Identify key structural features (descriptors) that correlate with activity. nih.govnih.govresearchgate.net |
| DFT (Density Functional Theory) | Predict reactivity, stability, and spectroscopic properties | Calculate energy barriers, LUMO/HOMO energies, and charge distributions to explain reaction outcomes. wuxiapptec.com |
| Molecular Docking | Simulate binding of a molecule to a biological target (e.g., an enzyme) | Predict binding affinity and orientation, guiding the design of potent inhibitors. nih.gov |
Interdisciplinary Research Opportunities in Pyrimidine Chemistry and its Interface with Material Science and Biology
The versatility of the pyrimidine scaffold makes it a valuable platform for interdisciplinary research, bridging chemistry with biology and materials science. tandfonline.comscbt.com
Chemical Biology and Medicinal Chemistry: Pyrimidines are considered "privileged scaffolds" in drug discovery because they can interact with a wide range of biological targets. benthamscience.com Derivatives of 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) are key pharmacophores in many kinase inhibitors used in cancer therapy. nih.gov The this compound structure fits this general template, making it an attractive starting point for developing new therapeutic agents, potentially targeting kinases or other enzymes. mdpi.com
Material Science: The unique electronic and hydrogen-bonding properties of pyrimidines can be harnessed to create novel functional materials. rasayanjournal.co.in Conjugated pyrimidine-containing polymers could find applications in organic light-emitting diodes (OLEDs) or as molecular wires. rasayanjournal.co.in The ability of the pyrimidine ring to participate in specific intermolecular interactions also makes it a useful building block in supramolecular chemistry and the design of sensors or advanced catalysts. scbt.com
The exploration of this compound and its derivatives at the intersection of these fields could lead to the discovery of new drugs, smart materials, and innovative chemical tools.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, starting with 2,4-dichloro-6-methylpyrimidine, selective substitution at the 4-position with ethylamine under controlled conditions (e.g., anhydrous solvent, reflux) can yield the target compound. Multi-step protocols may include protecting group strategies to avoid over-alkylation. Similar approaches are documented for structurally related pyrimidines, such as the synthesis of N-(4-chlorophenyl)-5-substituted pyrimidines via stepwise functionalization .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, as demonstrated in studies of 2-chloro-6-methylpyrimidin-4-amine derivatives .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures purity. Analytical standards and retention time comparisons are critical. Purity ≥95% is typical for research-grade compounds, as noted in supplier specifications for analogous pyrimidines .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ethyl/methyl group integration. For example, the ethyl group’s triplet (N–CH₂–CH₃) and methyl singlet (C6–CH₃) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₁₁ClN₄) and detects isotopic chlorine patterns.
- FT-IR : Confirms N–H stretching (amine group) and C–Cl vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational models for structural analysis?
- Methodological Answer : Cross-validation is key. For example:
- Compare experimental SC-XRD bond lengths/angles with density functional theory (DFT)-optimized geometries. Discrepancies may indicate crystal packing effects or solvation differences.
- Use software like Gaussian or ORCA for DFT calculations to predict NMR shifts, and benchmark against experimental data. SHELX refinement protocols can address outliers in crystallographic models .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of ethylamine.
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., Fe(acac)₃) improve regioselectivity in multi-step syntheses .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during substitution steps.
Q. How do intramolecular interactions influence the conformation and stability of this compound?
- Methodological Answer : Intramolecular hydrogen bonds (e.g., N–H⋯N between amine and pyrimidine nitrogen) can stabilize specific conformations. SC-XRD studies of analogous compounds reveal that such interactions reduce rotational freedom, as seen in N-(4-chlorophenyl)-pyrimidine derivatives . Computational tools like Mercury or PLATON analyze these interactions in crystallographic data .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s analogs?
- Methodological Answer :
- Systematic Substitution : Vary substituents at positions 2 (Cl), 4 (ethyl), and 6 (methyl) to assess impact on bioactivity. For example, replacing Cl with fluorine or ethyl with bulkier alkyl groups.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens, as done for pyrimidine-based antimicrobial agents .
- Computational Docking : Tools like AutoDock predict binding affinities to molecular targets, guiding synthetic priorities .
Q. What advanced computational methods predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the 2-chloro position.
- Molecular Dynamics (MD) : Simulate solvation effects on reactivity, particularly in aqueous vs. organic media.
- QSPR Models : Relate substituent electronic parameters (Hammett constants) to reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
